2,6-dimethoxy-N-phenylbenzamide
Description
2,6-Dimethoxy-N-phenylbenzamide is a benzamide derivative characterized by methoxy groups at the 2- and 6-positions of the benzene ring and an N-phenyl substituent. Its synthesis typically involves palladium-mediated decarboxylation reactions followed by coupling with isothiocyanates or other acylating agents . The compound has been characterized using techniques such as electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (¹H NMR), confirming its structural integrity .
Properties
Molecular Formula |
C15H15NO3 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
2,6-dimethoxy-N-phenylbenzamide |
InChI |
InChI=1S/C15H15NO3/c1-18-12-9-6-10-13(19-2)14(12)15(17)16-11-7-4-3-5-8-11/h3-10H,1-2H3,(H,16,17) |
InChI Key |
AVVOMQBZPZJLJP-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2 |
Synonyms |
2,6-dimethoxy-N-phenylbenzamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural and Functional Differences
Key Observations :
- Methoxy vs. Chloro Substituents : Methoxy groups (as in this compound) are electron-donating, enhancing solubility in polar solvents, whereas chloro groups (e.g., 2,6-dichloro-N-phenylbenzamide) increase lipophilicity and steric hindrance, affecting crystallinity and intermolecular interactions .
- Directing Groups : The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables metal coordination, unlike the methoxy groups in this compound, which may limit catalytic versatility .
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